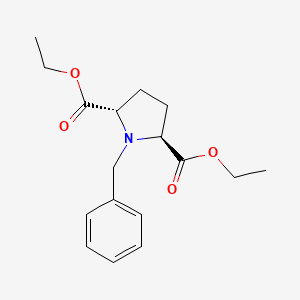

diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate

Description

Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate (CAS 17740-40-8) is a chiral pyrrolidine derivative with a molecular formula of C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol . The compound features a saturated five-membered pyrrolidine ring substituted with a benzyl group at the N1 position and two ethyl ester groups at the 2- and 5-positions.

The compound is commercially available (e.g., Thermo Scientific Maybridge) and is used as an intermediate in organic synthesis. Safety data indicate it causes severe eye and skin damage, requiring careful handling .

Properties

Molecular Formula |

C17H23NO4 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1 |

InChI Key |

LDUSEIANLSWKPY-GJZGRUSLSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound is commonly synthesized via nucleophilic substitution reactions involving diethyl 2,5-dibromohexanedioate and benzylamine. This reaction forms the pyrrolidine ring by intramolecular cyclization, with the benzyl group introduced through the amine nucleophile. The stereochemistry (2S,5S) is typically controlled by starting from chiral precursors or by enzymatic resolution of racemic mixtures.

Stepwise Synthesis and Conditions

| Step | Reactants | Reaction Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Diethyl 2,5-dibromohexanedioate + Benzylamine | Reflux in benzene or suitable solvent | Formation of diethyl 1-benzylpyrrolidine-2,5-dicarboxylate (mixture of stereoisomers) |

| 2 | Crude product | Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) | Enantiomerically enriched (2S,5S) isomer with >90% enantiomeric excess |

| 3 | Purification | Filtration, distillation, chromatography | Pure diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate |

The enzymatic resolution step is critical for obtaining the desired stereochemistry, as the initial cyclization often yields a mixture of cis and trans isomers. Immobilized lipases in polar aprotic solvents such as tetrahydrofuran (THF) at low temperatures (0–25°C) optimize enantioselectivity and minimize racemization.

Alternative Synthetic Approaches

- Desymmetrization of meso-α,α'-dibromoadipate: This method involves selective enzymatic or chemical desymmetrization to yield the cis isomer, which can then be benzylated to form the target compound.

- Cycloaddition reactions: [2+2]-Photocycloadditions followed by esterification and benzylation have been reported as alternative routes to construct the pyrrolidine ring with controlled stereochemistry.

Reaction Optimization and Enantioselectivity

Factors Influencing Enantioselectivity

- Solvent polarity: Polar aprotic solvents enhance enzyme activity and selectivity.

- Temperature: Lower temperatures reduce racemization and improve enantiomeric excess.

- Enzyme choice: Lipases such as Candida antarctica Lipase B (CAL-B) are preferred for high enantioselectivity.

- Substrate-to-enzyme ratio and reaction time: These parameters are optimized via chromatographic monitoring (HPLC or chiral GC) to maximize yield and purity.

Typical Enantioselectivity Outcomes

| Enzyme | Solvent | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|

| CAL-B (immobilized) | THF | 0–25 | >90 | 75–85 |

| Other lipases | Various | 20–30 | 60–80 | 60–70 |

Industrial Production Considerations

In industrial settings, the synthesis is scaled up using batch reactors with controlled temperature and stirring to ensure uniform reaction conditions. The reaction mixture undergoes purification steps such as distillation and filtration to achieve high purity (95–97%) of the final product. Amber glass containers are used for storage to maintain stability.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Stereochemical Control | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution + cyclization | Diethyl 2,5-dibromohexanedioate + Benzylamine | Reflux in benzene or similar solvent | Mixture of isomers; enzymatic resolution needed | 75–85% yield; 95–97% purity | Most common method |

| Enzymatic desymmetrization | meso-α,α'-dibromoadipate + Benzylamine | Enzymatic resolution with lipases | High enantioselectivity (>90% ee) | Moderate yield | Used for chiral synthesis |

| Photocycloaddition + esterification | Various pyrrolidine precursors | Photochemical conditions + esterification | Controlled stereochemistry | Variable | Alternative synthetic route |

Research Findings and Analytical Data

- Stereochemical analysis: Crystallographic studies confirm the cis and trans isomers' configurations, with the (2S,5S) isomer showing rigid pyrrolidine ring conformation favorable for further functionalization.

- Purity and characterization: The compound is typically characterized by NMR, IR, and mass spectrometry, confirming the presence of benzyl and ester groups and the pyrrolidine ring structure.

- Stability: The compound is stable under ambient conditions but is stored in amber glass to prevent photodegradation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl group (-CHOH) serves as a versatile site for nucleophilic substitution. Conversion to mesylate or tosylate intermediates enables displacement with amines, thiols, or other nucleophiles.

| Reaction Type | Conditions & Reagents | Yield | Source |

|---|---|---|---|

| Tosylate Formation | Tosyl chloride, triethylamine, CHCl | 73% | |

| Amine Displacement | Isopropylamine, DMF, 40°C, 24 h | 68% | |

| Etherification | CsCO, DMSO, 85°C, 6 h | 81% |

Example : Reaction with tert-butyl 5-chloro-2,4-difluorobenzoate under basic conditions forms ether derivatives, critical for constructing combinatorial libraries .

Esterification and Acylation

The hydroxyl group reacts with acylating agents to form esters, enhancing solubility or enabling further functionalization.

| Substrate | Reagents/Conditions | Product Application | Source |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 12 h | Prodrug synthesis | |

| Benzoyl chloride | KCO, THF, 0°C to RT | Bioactive conjugates |

Mechanistic Insight : Base-assisted deprotonation of the hydroxyl group facilitates nucleophilic attack on electrophilic carbonyl carbons .

Ring-Opening Reactions

The strained azetidine ring undergoes regioselective ring-opening under acidic or superbasic conditions, forming linear amines or imines.

| Conditions | Reagents | Major Product | Source |

|---|---|---|---|

| Superbase (Li/DBU) | Li-TMP, THF, -78°C | β-Fluoroamine derivatives |

Scientific Research Applications

Pharmaceutical Intermediates

Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its complex molecular structure allows for the development of drugs with enhanced efficacy and specificity.

Enzyme Inhibition Studies

Research indicates that derivatives of diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate exhibit potential as inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), which is significant in the treatment of type 2 diabetes. A study demonstrated that certain derivatives showed effective inhibition in both in vitro and in vivo models .

Medicinal Chemistry

The compound has been explored for its anti-inflammatory properties and potential use in treating proliferative disorders. Its derivatives have shown promising results in influencing cell proliferation and apoptosis pathways.

Chiral Catalysis

Due to its chiral nature, diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate is utilized as a chiral catalyst precursor in asymmetric synthesis. This application is vital for producing enantiomerically pure compounds in pharmaceutical development.

Case Study 1: Dipeptidyl Peptidase IV Inhibition

A study conducted by Wright et al. explored the efficacy of diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate derivatives as DPP-IV inhibitors. The findings revealed that these compounds were effective in lowering blood glucose levels in diabetic models through selective inhibition of DPP-IV .

Case Study 2: Anti-inflammatory Properties

Research published indicated that derivatives of diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate exhibited significant anti-inflammatory activity by modulating cytokine production in cell cultures. This property positions it as a candidate for developing new anti-inflammatory medications.

Mechanism of Action

The mechanism of action of diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The (2S,5S) configuration allows the compound to fit into the active sites of these targets, influencing their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrrolidine vs. Pyrrole Derivatives

Diethyl pyrrole-2,5-dicarboxylate () shares the same dicarboxylate ester motif but differs in the heterocyclic core: pyrrole (aromatic) vs. pyrrolidine (saturated). This distinction impacts reactivity and applications:

- Reactivity : Pyrroles undergo electrophilic substitution due to aromaticity, while pyrrolidines participate in hydrogen bonding (as seen in the crystal structure of diethyl pyrrole-2,5-dicarboxylate) .

- Applications : Pyrroles are common in materials science and pharmaceuticals, whereas pyrrolidines like the target compound are used in chiral ligand synthesis .

Stereoisomeric Variants

Diethyl cis-N-benzylpyrrolidine-2,5-dicarboxylate () shares the same substituents but differs in stereochemistry. The "cis" designation refers to the relative configuration of substituents, whereas the target compound has absolute (2S,5S) stereochemistry.

- Synthesis : The cis isomer is synthesized via cyclization of diethyl meso-α,α'-dibromoadipate, followed by benzylation .

- Applications : Both isomers serve as intermediates for dicarboxylic acids, but enantiomeric purity is crucial for asymmetric catalysis .

Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride () is a stereoisomeric salt with reversed configuration at C2. The hydrochloride form enhances water solubility, making it preferable for reactions requiring polar solvents .

1,4-Dihydropyridine Derivatives

Compounds like diethyl 4-(4-chlorophenyl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate () feature a six-membered dihydropyridine ring instead of pyrrolidine. Key differences include:

- Biological Activity : Dihydropyridines are calcium channel blockers (e.g., nifedipine) , while pyrrolidine derivatives lack reported antihypertensive activity.

- Electronic Properties : The conjugated dihydropyridine system enables redox activity, unlike the saturated pyrrolidine .

Pyridine and Pyrazole Derivatives

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate () and pyrazole-based analogs () differ in aromaticity and substituent positioning:

- Pyridines : Aromatic systems with electron-withdrawing ester groups, used in coordination chemistry .

- Pyrazoles : Nitrogen-rich heterocycles with applications in agrochemicals (e.g., mefenpyr-diethyl in ).

Key Research Findings

- Synthetic Utility : The target compound is a precursor to chiral dicarboxylic acids, critical for asymmetric catalysis .

- Safety Profile : Unlike dihydropyridines, which have therapeutic applications, the target compound’s hazards (eye/skin damage) limit its use to controlled laboratory settings .

- Structural Flexibility : Substituent variations (e.g., benzyl vs. chlorophenyl) modulate solubility and reactivity, as seen in dihydropyridine analogs .

Biological Activity

Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate, also known as diethyl 1-benzylpyrrolidine-2,5-dicarboxylate, is a chiral compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate is characterized by a pyrrolidine backbone with two diethyl ester functional groups and a benzyl group attached to the nitrogen atom. The molecular formula is CHNO, with a molecular weight of approximately 305.37 g/mol. The chirality at the 2 and 5 positions of the pyrrolidine ring is crucial for its biological interactions.

The biological activity of diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural features enhance lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Pharmacological Evaluation

Preliminary studies have indicated that diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate exhibits significant interactions with neurotransmitter systems. Specific investigations have focused on its potential anticonvulsant properties:

- Anticonvulsant Activity : In models of epilepsy, compounds structurally related to diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate have shown protective effects against seizures induced by pentylenetetrazole (PTZ) in mice. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a related compound, demonstrated broad-spectrum anticonvulsant activity across various seizure models .

Case Studies

- Seizure Models : In a study assessing AS-1's efficacy in seizure models, it exhibited significant protection against clonic convulsions at doses ranging from 15 mg/kg to 60 mg/kg. The combination of AS-1 with valproic acid resulted in a synergistic effect against PTZ-induced seizures .

- ADME-Tox Properties : Research into the pharmacokinetics of related compounds indicates favorable absorption and metabolic stability profiles. For example, studies showed that AS-1 had good permeability in artificial membrane assays and minimal inhibition on cytochrome P450 enzymes .

Comparative Analysis with Related Compounds

To elucidate the unique properties of diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate compared to similar compounds, the following table summarizes key structural and biological characteristics:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate | CHNO | Potential anticonvulsant | Chiral structure enhances binding affinity |

| N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide | CHNO | Broad-spectrum anticonvulsant | Hybrid structure with enhanced efficacy |

| Diethyl 2-pyrrolidinecarboxylate | CHNO | Limited biological activity | Simpler structure lacking benzyl group |

Q & A

Q. What are the standard synthetic routes for diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate, and how are stereochemical outcomes controlled?

The compound is synthesized via desymmetrization of cis-diethyl 1-benzylpyrrolidine-2,5-dicarboxylate using biocatalytic or chemical methods. For instance, enzymatic desymmetrization with lipases or esterases can selectively hydrolyze one ester group, yielding the desired (2S,5S) configuration . Reaction conditions (e.g., solvent polarity, temperature) and catalyst choice critically influence enantiomeric excess (ee).

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

- NMR : Analyze proton splitting patterns (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm) and coupling constants to confirm stereochemistry.

- IR : Ester carbonyl stretches (~1730 cm⁻¹) and benzyl C-H stretches (~3030 cm⁻¹) validate functional groups.

- MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirm molecular weight and structural integrity .

Q. How should researchers handle and store diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate to ensure stability?

Store under inert atmosphere (N₂/Ar) at –20°C in airtight containers. Avoid exposure to moisture, strong oxidizers, or acidic/basic conditions to prevent ester hydrolysis or pyrrolidine ring degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in asymmetric catalysis or drug design?

Density Functional Theory (DFT) calculations model transition states and electronic properties (e.g., frontier molecular orbitals) to predict regioselectivity in reactions. For example, the benzyl group’s steric bulk and pyrrolidine ring conformation influence interactions with chiral catalysts or biological targets . Pair computational insights with experimental validation (e.g., X-ray crystallography) to refine predictions .

Q. What strategies resolve contradictions in stereochemical outcomes between different synthetic protocols?

Discrepancies may arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). Mitigate by:

- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify intermediate species.

- Solvent Screening : Polar aprotic solvents (e.g., THF) favor transition states with lower activation energy, enhancing stereoselectivity .

- Catalyst Optimization : Use chiral auxiliaries or transition-metal catalysts (e.g., Ru or Rh complexes) to enforce stereochemical fidelity .

Q. How can researchers leverage this compound as a building block for complex heterocycles (e.g., tetrahydroimidazopyridines)?

The pyrrolidine scaffold undergoes ring-opening or functionalization reactions. For example:

- Cycloadditions : React with nitrile oxides or diazo compounds to form fused bicyclic systems.

- Cross-Coupling : Suzuki-Miyaura coupling of the benzyl group introduces aryl/heteroaryl substituents for diversity-oriented synthesis .

Q. What experimental designs optimize yield in multi-step syntheses involving this compound?

- One-Pot Protocols : Combine esterification and cyclization steps using domino reactions (e.g., Hantzsch-type conditions with ammonium acetate and aldehydes) to minimize purification losses .

- Flow Chemistry : Continuous reactors enhance mixing and heat transfer, improving reproducibility in scale-up .

Methodological Guidance for Common Challenges

-

Low Reaction Yields :

- Impurity Profile : Use LC-MS to identify byproducts (e.g., diastereomers or hydrolyzed esters). Adjust protecting groups (e.g., switch benzyl to PMB for easier removal) .

- Catalyst Loading : Optimize enzyme or metal catalyst ratios (e.g., 5–10 mol% lipase for desymmetrization) .

-

Stereochemical Ambiguity :

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate) .

- Chiral HPLC : Compare retention times with enantiopure standards to quantify ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.